molecular formula C18H16N2O3S B2407426 3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide CAS No. 886931-36-8

3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide

Cat. No.: B2407426
CAS No.: 886931-36-8
M. Wt: 340.4
InChI Key: JWQVMYBKDBYQDF-UHFFFAOYSA-N
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Description

3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide is a synthetic small molecule based on the benzofuran-2-carboxamide scaffold, a structure of significant interest in medicinal chemistry and drug discovery research. This compound is presented as a high-purity chemical tool for research use only and is not intended for diagnostic or therapeutic applications. The core benzofuran-2-carboxamide structure is recognized as a privileged scaffold in pharmaceutical development. Structurally analogous compounds have demonstrated a compelling ability to modulate protein-protein interactions and aggregation pathways. Specifically, benzofuran-2-carboxamide derivatives have been identified as potent modulators of amyloid-beta (Aβ42) aggregation, a key process in Alzheimer's disease research, with some analogs acting as inhibitors and others as promoters, making them valuable pharmacological tools for studying aggregation mechanisms . Furthermore, closely related derivatives have shown promise as immunomodulatory agents, effectively blocking CCL20-induced chemotaxis and exhibiting cytotoxic/cytostatic activity against colon cancer cell lines in vitro . The presence of the ethylthio-benzamido substitution in this particular compound suggests potential for unique target binding and selectivity, warranting further investigation. The planar, bicyclic aromatic system of the benzofuran core is known to facilitate interaction with biological targets, including protein residues in β-sheet-rich structures . This compound is designed for researchers exploring new chemical entities in areas such as neurodegeneration, oncology, and immunology. It is suitable for in vitro screening, mechanism of action studies, and structure-activity relationship (SAR) campaigns to develop novel diagnostics and therapeutics.

Properties

IUPAC Name

3-[(4-ethylsulfanylbenzoyl)amino]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-2-24-12-9-7-11(8-10-12)18(22)20-15-13-5-3-4-6-14(13)23-16(15)17(19)21/h3-10H,2H2,1H3,(H2,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQVMYBKDBYQDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide typically involves a combination of C–H arylation and transamidation chemistry. The process begins with the directed C–H arylation reactions using palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . This is followed by a one-pot, two-step transamidation procedure, which proceeds via intermediate N-acyl-Boc-carbamates . This modular synthetic strategy allows for the efficient preparation of a diverse set of benzofuran derivatives.

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using similar catalytic processes. The use of palladium catalysis and transamidation reactions ensures high efficiency and yield, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.

    Substitution: The benzofuran ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzofuran derivatives .

Scientific Research Applications

Synthetic Routes

  • C–H Arylation : Utilizes palladium catalysts to introduce aryl groups.
  • Transamidation : Facilitates the formation of amide bonds under mild conditions.

Biological Activities

3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide exhibits significant biological activities, making it a candidate for further research in pharmacology and therapeutic development.

Anticancer Properties

Research indicates that this compound has potential anticancer effects. It may inhibit specific kinases involved in cell proliferation, leading to apoptosis in cancer cells. Studies have shown that benzofuran derivatives can induce cytotoxicity in various cancer cell lines, including:

  • Chronic myelogenous leukemia (K562)
  • Prostate cancer (PC3)
  • Colorectal cancer (SW620)
  • Renal cell carcinoma (Caki-1)

Antimicrobial Activity

The compound also displays antimicrobial properties, making it useful in developing new antibacterial agents. Its mechanism may involve disrupting bacterial cell walls or inhibiting essential enzymes.

Applications in Medicinal Chemistry

The unique chemical structure of this compound allows it to serve as a precursor for synthesizing more complex therapeutic agents. Its potential applications include:

  • Development of anticancer drugs
  • Creation of new antimicrobial agents
  • Exploration of anti-inflammatory compounds

Industrial Applications

In addition to its medicinal uses, this compound is valuable in material science. Its properties can be harnessed for:

  • Developing organic semiconductors
  • Creating advanced materials with specific chemical functionalities

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

  • Anticancer Studies : A study demonstrated that derivatives of benzofurans, including this compound, exhibited high cytotoxicity against multiple cancer cell lines. The mechanism was linked to apoptosis induction via tubulin inhibition .
  • Antimicrobial Evaluation : Research indicated that the compound showed significant activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development .
  • Material Science Applications : The compound's unique chemical reactivity has been explored for synthesizing new materials with electronic properties suitable for use in organic electronics .

Mechanism of Action

The mechanism of action of 3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran scaffold allows the compound to bind to various enzymes and receptors, inhibiting their activity and leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(substitutedphenyl)benzofuran-2-carboxamide
  • N-(substitutedphenyl)benzo[b]thiophene-2-carboxamide

Uniqueness

3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide is unique due to its ethylthio group, which imparts distinct chemical and biological properties.

Biological Activity

3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article synthesizes various studies and findings related to its biological activity, providing insights into its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzofuran core with an ethylthio group and an amide functionality, which are known to influence its biological properties. The structural formula can be represented as follows:

C16H18N2O2S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that the compound may act as an inhibitor of key enzymes involved in cancer progression, such as histone deacetylases (HDACs). This inhibition can lead to altered gene expression profiles that favor apoptosis in malignant cells.

Anticancer Activity

Recent research has demonstrated the anticancer potential of benzofuran derivatives, including this compound. A study reported that compounds with similar structures exhibited significant cytotoxic effects against various human cancer cell lines, including:

Cell LineIC50 (µM)Reference
Prostate (DU-145)0.054
Cervical (HeLa)0.048
Lung (A549)1.67
Liver (HepG2)4.1

These findings indicate a promising therapeutic index for benzofuran derivatives in oncology.

Mechanistic Insights

Further investigations into the mechanism of action revealed that the compound may induce cell cycle arrest at the G2/M phase and promote apoptosis through the activation of caspases. The binding affinity of the compound to the colchicine site on β-tubulin suggests a disruption in microtubule dynamics, which is crucial for cell division.

Case Studies

In a notable case study, researchers synthesized several derivatives of benzofuran-2-carboxamide through a modular synthetic route involving C–H arylation and transamidation techniques. The derivatives were screened for biological activity, revealing that modifications at specific positions significantly affected their anticancer potency:

  • Transamidation Protocol : Efficiently produced compounds with yields exceeding 90% for several derivatives.
  • Cytotoxicity Testing : Compounds derived from this method showed varied efficacy against cancer cell lines, with some achieving IC50 values as low as 0.048 µM against HeLa cells .

Q & A

Q. What are the established synthetic routes for 3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step processes: (i) Preparation of benzofuran-2-carboxylic acid derivatives via Pd-catalyzed C-H arylation to introduce the ethylthio group. (ii) A one-pot transamidation reaction to attach the benzamido moiety . Key intermediates include benzofuran-2-carboxylic acid chloride and 4-(ethylthio)benzoyl chloride. Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical for minimizing side products.

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Orthogonal analytical methods are required:
  • ¹H/¹³C-NMR to confirm substitution patterns (e.g., ethylthio group at C4, benzamido linkage).
  • HRMS for exact mass verification (e.g., calculated vs. experimental m/z).
  • HPLC (≥98% purity thresholds) to assess impurities from incomplete transamidation .

Q. How can researchers assess the compound’s solubility for in vitro bioactivity assays?

  • Methodological Answer : Perform solubility screens in DMSO (common stock solvent) and aqueous buffers (pH 4–8). Use dynamic light scattering (DLS) to detect aggregation. If solubility is <10 µM, consider structural modifications (e.g., introducing polar groups) or co-solvents like cyclodextrins .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Prioritize target-specific assays:
  • Enzyme inhibition (e.g., kinase or protease activity via fluorescence polarization).
  • Cell viability assays (e.g., MTT in cancer cell lines) to evaluate anti-proliferative effects.
  • Always include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproducts?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(II)/Cu(I) systems for C-H activation efficiency.
  • Purification : Use flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to isolate the final product.
  • Scale-Up : Transition from batch to continuous flow reactors for improved heat/mass transfer .

Q. What role do the ethylthio and benzamido substituents play in target binding?

  • Methodological Answer :
  • Ethylthio Group : Enhances lipophilicity and may participate in hydrophobic interactions with target proteins (e.g., ATP-binding pockets).
  • Benzamido Moiety : Acts as a hydrogen-bond acceptor via the carbonyl oxygen.
    Validate via SAR studies: synthesize analogs with methylthio or benzylamido groups and compare IC₅₀ values .

Q. How to resolve contradictory bioactivity data across different assay platforms?

  • Methodological Answer :
  • Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum concentration).
  • Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding .

Q. What strategies improve stability under physiological conditions?

  • Methodological Answer :
  • Degradation Studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid and monitor degradation via LC-MS.
  • Stabilization : Co-formulate with antioxidants (e.g., ascorbic acid) or encapsulate in PLGA nanoparticles .

Q. How can computational modeling guide lead optimization?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to predict binding modes with target proteins (e.g., PARP-1).
  • ADMET Prediction : Employ SwissADME to optimize logP (target: 2–3) and rule out cytochrome P450 inhibition .

Q. How to evaluate selectivity against related molecular targets?

  • Methodological Answer :
  • Panel Screening : Test against isoforms or paralogs (e.g., kinase family members).
  • Crystallography : Resolve co-crystal structures to identify key binding residues.
  • Thermodynamic Profiling : Measure ΔG of binding via ITC to assess entropy/enthalpy trade-offs .

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